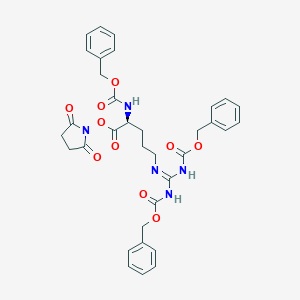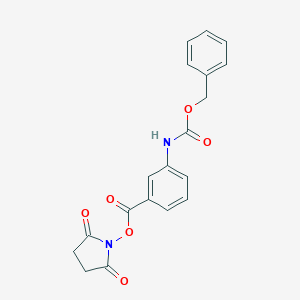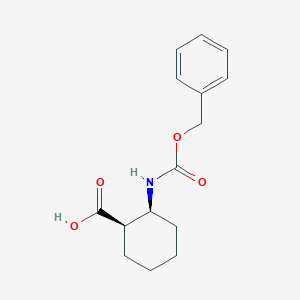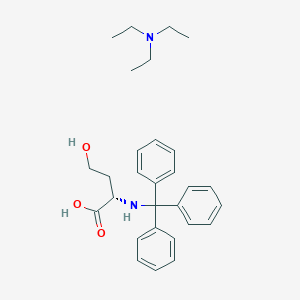
H-Cys(pMeOBzl)-OH
Overview
Description
H-Cysteine(p-methoxybenzyl)-OH, commonly referred to as H-Cys(pMeOBzl)-OH, is a derivative of the amino acid cysteine. This compound is characterized by the presence of a p-methoxybenzyl group attached to the sulfur atom of cysteine. It is primarily used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cysteine(p-methoxybenzyl)-OH typically involves the protection of the thiol group of cysteine. One common method is the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected cysteine derivative .
Industrial Production Methods
In an industrial setting, the production of H-Cysteine(p-methoxybenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Cysteine(p-methoxybenzyl)-OH undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The p-methoxybenzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol cysteine.
Substitution: Cysteine derivatives with different protecting groups.
Scientific Research Applications
H-Cysteine(p-methoxybenzyl)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to protect the thiol group of cysteine, allowing for the selective formation of peptide bonds.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex peptides and proteins for various industrial applications
Mechanism of Action
The primary mechanism of action of H-Cysteine(p-methoxybenzyl)-OH involves the protection of the thiol group of cysteine. The p-methoxybenzyl group prevents unwanted reactions at the thiol group during peptide synthesis. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting group can be removed under specific conditions, such as treatment with trifluoroacetic acid, to yield the free thiol cysteine .
Comparison with Similar Compounds
H-Cysteine(p-methoxybenzyl)-OH is compared with other cysteine derivatives that serve as protecting groups:
H-Cysteine(benzyl)-OH: Similar in structure but lacks the methoxy group, making it less effective in certain applications.
H-Cysteine(trityl)-OH: Provides more robust protection but is more difficult to remove.
H-Cysteine(acetamidomethyl)-OH: Offers different reactivity and stability profiles .
Each of these compounds has unique properties that make them suitable for specific applications in peptide synthesis and protein chemistry.
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPZSPJVMUCVAQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















